Taurohyodesoxycholsäure

Übersicht

Beschreibung

Taurohyodeoxycholic acid is a bile acid derivative, specifically the tauroconjugated form of hyodeoxycholic acid. It is a dihydroxylated natural bile acid that plays a significant role in the digestive system by aiding in the emulsification and absorption of dietary fats. This compound is known for its potential hepatoprotective properties and ability to promote the dissolution of gallstones .

Wissenschaftliche Forschungsanwendungen

Taurohyodesoxycholsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Chemie und Reaktionen von Gallensäuren verwendet.

Biologie: Untersucht für seine Rolle in zellulären Prozessen und seine Auswirkungen auf Zellmembranen.

Medizin: Wird wegen seiner hepatoprotektiven Eigenschaften und seines Potenzials zur Behandlung von Lebererkrankungen und Gallensteinen untersucht.

Industrie: Wird in der Formulierung von Arzneimitteln und als biochemisches Reagenz eingesetzt.

5. Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen entfaltet, beinhaltet mehrere molekulare Ziele und Signalwege:

Gallensäurerezeptoren: Es interagiert mit Gallensäurerezeptoren wie FXR (Farnesoid-X-Rezeptor) und TGR5 (G-Protein-gekoppelter Gallensäurerezeptor) und beeinflusst den Gallensäurenstoffwechsel und die Gallensäuresekretion.

Zellmembraninteraktion: Es integriert sich in Zellmembranen und beeinflusst die Membranfluidität und -funktion.

Hepatoprotektive Wirkungen: Es induziert die Sekretion von biliären Phospholipiden, die Leberzellen vor Gallensäuren-induzierter Toxizität schützen.

Wirkmechanismus

- Role : THDCA induces biliary phospholipid secretion, suggesting a hepatoprotective potential. Additionally, it promotes gallstone dissolution .

- Bile Acid Metabolism : THDCA affects bile acid metabolism, altering the bile acid pool. This modulation can influence cholesterol secretion and gallstone formation .

- Mitochondrial Stability : THDCA stabilizes mitochondrial membranes, preventing mitochondrial dysfunction and subsequent cell damage .

- Inhibition of Apoptosis : THDCA inhibits apoptosis by blocking calcium-mediated apoptotic pathways and caspase-12 activation .

Target of Action:

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

Taurohyodeoxycholic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce biliary phospholipid secretion, suggesting a hepatoprotective potential .

Cellular Effects

Taurohyodeoxycholic acid has been shown to have various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have anti-apoptotic and neuroprotective activities, which are particularly relevant in the context of neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of action of Taurohyodeoxycholic acid involves its interactions at the molecular level with various biomolecules. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to reduce cholesterol formation in the liver .

Metabolic Pathways

Taurohyodeoxycholic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels . Specific details about these interactions and effects are currently limited.

Transport and Distribution

Taurohyodeoxycholic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation . Specific details about these interactions and effects are currently limited.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Taurohyodesoxycholsäure beinhaltet typischerweise die Konjugation von Hyodesoxycholsäure mit Taurin. Dieser Prozess kann durch die folgenden Schritte erreicht werden:

Aktivierung von Hyodesoxycholsäure: Die Carboxylgruppe der Hyodesoxycholsäure wird unter Verwendung von Reagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) aktiviert.

Konjugation mit Taurin: Die aktivierte Hyodesoxycholsäure wird dann in Gegenwart einer Base wie Triethylamin mit Taurin umgesetzt, um this compound zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet ähnliche synthetische Wege, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und umfasst häufig fortgeschrittene Reinigungsverfahren wie Kristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Taurohyodesoxycholsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die in dem Molekül vorhandenen Hydroxylgruppen modifizieren.

Reduktion: Reduktionsreaktionen können die Keton- oder Aldehydgruppen innerhalb der Struktur verändern.

Substitution: Substitutionsreaktionen können an den Hydroxyl- oder Aminogruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Nukleophile wie Halogenide oder Amine in Gegenwart eines geeigneten Katalysators.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen oder Alkanen.

Substitution: Bildung von substituierten Derivaten mit veränderten funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Taurohyodesoxycholsäure kann mit anderen Gallensäuren verglichen werden, wie zum Beispiel:

Taurochenodesoxycholsäure: Eine weitere taurokonjugierte Gallensäure mit ähnlichen hepatoprotektiven Eigenschaften, aber unterschiedlichen molekularen Zielstrukturen.

Tauroursodeoxycholsäure: Bekannt für seine antiapoptotischen Wirkungen und die Verwendung bei der Behandlung von Lebererkrankungen.

Taurodeoxycholsäure: Teilt sich ein ähnliches Molekulargewicht und eine ähnliche Formel, unterscheidet sich aber in seinen spezifischen biologischen Aktivitäten.

This compound zeichnet sich durch seine einzigartige Kombination aus hepatoprotektiven Eigenschaften und seiner Fähigkeit, die Auflösung von Gallensteinen zu fördern, aus, was sie zu einer wertvollen Verbindung sowohl in der Forschung als auch im therapeutischen Kontext macht.

Biologische Aktivität

Taurohyodeoxycholic acid (THDCA) is a bile acid derivative that has garnered attention for its potential biological activities, particularly in the context of gastrointestinal health and inflammation. As a 6α-hydroxylated bile acid, THDCA plays a role in various physiological processes, including the modulation of immune responses and the maintenance of gut microbiota balance.

Anti-Inflammatory Effects

Recent studies have highlighted THDCA's significant anti-inflammatory properties, particularly in models of colitis. A notable study demonstrated that THDCA alleviated colitis induced by trinitrobenzene sulfonic acid (TNBS) in mice. The treatment with THDCA resulted in:

- Improvement in clinical parameters : Increased body weight, colon length, and reduced spleen weight.

- Histological improvements : Enhanced histological characteristics of the colon.

- Cytokine modulation : THDCA reduced levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-6, IL-17A) while increasing anti-inflammatory cytokines (e.g., IL-4, IL-10) .

These findings suggest that THDCA may help restore the balance between Th1/Th2 and Th17/Treg immune responses, which is crucial for managing inflammatory conditions like ulcerative colitis .

The mechanisms underlying the biological activity of THDCA involve several pathways:

- Cytokine Regulation : THDCA modulates the secretion of various cytokines by influencing immune cell populations:

- Immune Cell Balance Restoration : The compound helps restore the proportions of different T cell subsets, thereby promoting a balanced immune response .

- Impact on Gut Microbiota : THDCA has been implicated in altering gut microbiota composition, which can influence overall gut health and inflammation levels .

Additional Biological Activities

THDCA also exhibits other noteworthy biological activities:

- Gallstone Reduction : In vitro studies suggest that THDCA can decrease the size and weight of human gallstones while increasing bile flow and biliary lipid secretion in animal models .

- Protection Against Cholestasis : Research indicates that THDCA may protect against bile acid-induced cholestasis by enhancing bile flow and phospholipid secretion .

Case Study 1: Ulcerative Colitis Model

In a controlled experiment, mice were treated with varying doses of THDCA (20, 40, and 80 mg/kg/day) alongside standard treatments like sulfasalazine. The study found that higher doses of THDCA significantly improved clinical outcomes compared to controls, demonstrating its potential as an alternative or adjunct therapy for ulcerative colitis .

Case Study 2: Gallstone Management

A clinical observation noted that patients receiving THDCA treatment exhibited a marked reduction in gallstone formation and associated symptoms. This was attributed to its effects on bile composition and flow dynamics .

Summary Table of Biological Activities

Eigenschaften

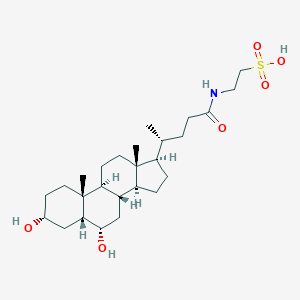

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXPOCDLAFAFNT-BHYUGXBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952061 | |

| Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-04-5 | |

| Record name | Taurohyodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAURINE HYODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V086EMME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does THDCA influence bile lipid secretion?

A1: THDCA stimulates the secretion of both cholesterol and phospholipids in the bile [, , ]. Interestingly, it promotes a higher phospholipid/cholesterol secretory ratio compared to another bile acid, Tauroursodeoxycholic acid (TUDCA) [].

Q2: Can THDCA protect against cholestasis induced by other bile acids?

A2: Yes, studies show that THDCA can effectively prevent liver damage caused by Taurochenodeoxycholic acid (TCDCA) []. It achieves this by enhancing the biliary secretion of TCDCA, thereby reducing its accumulation in the liver [, ].

Q3: Does THDCA impact drug metabolism in the liver?

A3: Research suggests that THDCA can induce cytochrome P4503A (CYP3A) enzymes in the liver [, ]. This induction may contribute to its hepatoprotective effects by enhancing the metabolism and excretion of toxic bile acids [].

Q4: What is the role of P-glycoprotein in THDCA's mechanism of action?

A4: While not directly addressed in the research provided, it's hypothesized that THDCA-induced CYP3A overexpression might be associated with increased P-glycoprotein expression. This could facilitate the biliary excretion of toxic bile acids like TCDCA during cholestasis [].

Q5: What is the molecular formula and weight of THDCA?

A5: The molecular formula of THDCA is C26H44NO6S, and its molecular weight is 498.7 g/mol. Unfortunately, the provided research excerpts do not offer specific spectroscopic data for THDCA.

Q6: Is there information on the material compatibility, stability, and catalytic properties of THDCA?

A6: The provided research focuses primarily on THDCA's biological activity and effects. Information regarding material compatibility, stability under various conditions, catalytic properties, reaction mechanisms, selectivity, and related applications falls outside the scope of these studies.

Q7: What insights have computational chemistry and modeling provided into THDCA's activity?

A7: While the provided research doesn't delve into computational modeling of THDCA, one study investigating bile acid interactions with the epithelial sodium channel (ENaC) utilized photoaffinity labeling and functional experiments to demonstrate direct binding of bile acids, including THDCA, to ENaC subunits [, ]. This suggests potential for future computational studies to further elucidate binding mechanisms and SAR.

Q8: Are there details about THDCA's stability under various conditions, formulation strategies, and adherence to SHE regulations?

A8: The provided research primarily focuses on THDCA's biological activity and effects. Detailed information on its stability and formulation, as well as its environmental impact, degradation, recycling and waste management, and adherence to SHE regulations is not covered within these studies.

Q9: Has THDCA demonstrated efficacy in preclinical models of disease?

A9: Yes, THDCA has shown promising effects in preclinical models. In a mouse model of ulcerative colitis induced by trinitrobenzene sulfonic acid (TNBS), THDCA exhibited a protective effect [, ]. Additionally, it alleviated steatohepatitis in a mouse model of non-alcoholic steatohepatitis (NASH) induced by a methionine and choline deficient (MCD) diet [].

Q10: What about THDCA's performance in human clinical trials?

A10: While the provided research doesn't detail specific results from human clinical trials, one abstract mentions a double-blind controlled trial investigating THDCA's efficacy and safety in treating dyspeptic disturbances associated with gallstones or other hepatic disorders []. Another abstract mentions a preliminary report on THDCA's effect on biliary lipid secretion in humans [].

Q11: Is there information available on potential resistance mechanisms to THDCA or its toxicological profile?

A11: The provided research primarily focuses on THDCA's beneficial effects and mechanisms. It lacks information concerning potential resistance mechanisms or cross-resistance with other compounds. Regarding toxicology, studies in rats and dogs indicate that THDCA exhibits a favorable safety profile at therapeutic doses [, ]. Further research is needed to fully elucidate any potential long-term effects.

Q12: Does the research address THDCA's potential for immunogenicity, interactions with drug transporters and metabolizing enzymes, biocompatibility, or potential alternatives?

A12: The provided research primarily focuses on THDCA's impact on bile acid metabolism and associated effects. Information concerning its immunogenicity, interactions with drug transporters and metabolizing enzymes (beyond CYP3A induction), biocompatibility, biodegradability, and potential alternatives or substitutes is not covered in detail within these studies.

Q13: What is the historical context of THDCA research, and are there collaborative, interdisciplinary approaches driving its investigation?

A13: While the research doesn't offer a dedicated historical overview, it reflects an evolving understanding of THDCA's role in bile acid metabolism and potential therapeutic applications. The studies utilize a range of methodologies, highlighting interdisciplinary collaborations across fields like pharmacology, toxicology, and microbiology. Notably, research investigating THDCA's impact on the gut microbiota and its connection to metabolic diseases emphasizes the growing trend of cross-disciplinary research in understanding host-microbe interactions [, , , , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.